2-Buten-1-ol, 4-(6-amino-9H-purin-9-yl)-, (E)- 2-Buten-1-ol, 4-(6-amino-9H-purin-9-yl)-, (E)-
Brand Name: Vulcanchem
CAS No.: 104715-57-3
VCID: VC0217818
InChI: InChI=1S/C9H11N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,12)/b2-1+
SMILES: C1=NC(=C2C(=N1)N(C=N2)CC=CCO)N
Molecular Formula: C17H16O3
Molecular Weight: 205.22 g/mol

2-Buten-1-ol, 4-(6-amino-9H-purin-9-yl)-, (E)-

CAS No.: 104715-57-3

Main Products

VCID: VC0217818

Molecular Formula: C17H16O3

Molecular Weight: 205.22 g/mol

2-Buten-1-ol, 4-(6-amino-9H-purin-9-yl)-, (E)- - 104715-57-3

CAS No. 104715-57-3
Product Name 2-Buten-1-ol, 4-(6-amino-9H-purin-9-yl)-, (E)-
Molecular Formula C17H16O3
Molecular Weight 205.22 g/mol
IUPAC Name (E)-4-(6-aminopurin-9-yl)but-2-en-1-ol
Standard InChI InChI=1S/C9H11N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,12)/b2-1+
Standard InChIKey DYLIWHYUXAJDOJ-OWOJBTEDSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)C/C=C/CO)N
SMILES C1=NC(=C2C(=N1)N(C=N2)CC=CCO)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)CC=CCO)N
Synonyms 9-(4-hydroxy-2-buten-1-yl)adenine
9-(trans-4-hydroxy-2-buten-1-yl)adenine
PubChem Compound 6439007
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator